Physical and chemical properties of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives
Physical and chemical properties of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole Derivatives
Introduction: The Imidazole Core in Modern Pharmaceutical Synthesis
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone pharmacophore in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds, from the essential amino acid histidine to numerous antifungal, anticancer, and antihypertensive agents.[1][3][4][5] Within this broad class, 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives have emerged as molecules of significant industrial and pharmaceutical importance.
These derivatives are not typically final drug products themselves but are critical, high-value intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is a key building block in the manufacturing of Olmesartan Medoxomil, an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[6][7][8][9] Understanding the physical and chemical properties of this intermediate is paramount for process optimization, impurity control, and the efficient production of the final life-saving medication.
This guide provides a detailed examination of the physicochemical characteristics, synthesis, and reactivity of these pivotal imidazole derivatives, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical Properties of Key Derivatives
The most well-characterized compound in this class is Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Its properties provide a representative baseline for understanding related derivatives.
Table 1: Physicochemical Data for Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
| Property | Value | Source(s) |
| CAS Number | 144689-93-0 | [6][8][9][10] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [8][9][10] |
| Molecular Weight | 240.30 g/mol | [8][9][10] |
| Appearance | Pale yellow to off-white solid/powder | [6][7] |
| Melting Point | 101-102 °C | [7] |
| Purity (Typical) | ≥ 98.0% (by HPLC) | [7] |
| Moisture (Typical) | ≤ 0.5% (by Karl Fischer) | [7] |
The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[11] The proton on the N-1 nitrogen is weakly acidic (pKa ≈ 14.5), while the lone pair on the N-3 nitrogen is basic (pKa of the conjugate acid ≈ 7).[11] This dual nature influences the solubility of the derivatives in aqueous solutions of varying pH and is a critical consideration in extraction and purification protocols.
Chemical Reactivity and Stability
The reactivity of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives is governed by three primary functional groups: the imidazole ring, the tertiary alcohol, and, in the case of the ester, the carboxylate group.
-
Imidazole Ring : The N-3 nitrogen is a nucleophilic site and the primary site of basicity. It is readily protonated by acids and can be alkylated. The N-1 nitrogen, once deprotonated by a strong base, becomes a potent nucleophile, allowing for N-alkylation, a key step in the synthesis of drugs like Olmesartan.
-
Tertiary Alcohol : The 1-hydroxy-1-methylethyl group is relatively stable but can undergo dehydration (elimination of water) to form an isopropenyl group under strong acidic conditions and heat. This is a critical potential impurity (impurity 4 in Olmesartan synthesis) that must be monitored and controlled.[12]
-
Ester Group : The ethyl carboxylate moiety is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions.[12][13] This reaction is often a deliberate step in a larger synthetic sequence.
Experimental Protocols: Synthesis and Characterization
A robust understanding of the synthesis and analysis of these compounds is essential for practical application. The following protocols are based on established and validated methodologies.
Synthesis Workflow: Grignard Addition
The most common and efficient synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate involves the selective addition of a methyl Grignard reagent to one of the ester groups of a precursor, diethyl 2-propyl-imidazole-4,5-dicarboxylate.[6][12][13]
Causality Behind Experimental Choices:
-
Grignard Reagent (MeMgCl) : This organometallic reagent is a powerful nucleophile and strong base. It is specifically chosen to add two methyl groups to the carbonyl carbon of one ester, which, after acidic workup, generates the desired tertiary alcohol.
-
Low Temperature (-10 to 0 °C) : The Grignard reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent unwanted side reactions (like deprotonation of the imidazole N-H), and minimize the formation of impurities.[6]
-
Inert Atmosphere (N₂) : Grignard reagents react vigorously with atmospheric oxygen and moisture. An inert nitrogen atmosphere is essential to prevent the degradation of the reagent and ensure a high yield.[6]
-
Acidic Quench (Ammonium Chloride) : The reaction is terminated by adding a saturated aqueous solution of ammonium chloride. This serves two purposes: it neutralizes any remaining Grignard reagent and, as a weak acid, it protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product.[6][12][13]
Detailed Synthesis Protocol
-
Preparation : A solution of diethyl 2-propyl-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged reactor.
-
Cooling : The solution is cooled to a temperature between -10 °C and 0 °C using an appropriate cooling bath.
-
Grignard Addition : A solution of methylmagnesium chloride or bromide (approx. 3.9 equivalents) in THF is added dropwise to the cooled solution, ensuring the internal temperature does not rise above 0 °C.[6]
-
Stirring : The mixture is stirred at this temperature for a designated period (e.g., 10 minutes) to allow the reaction to complete.[6]
-
Quenching : The reaction is carefully quenched by pouring the mixture into a cold (0-5 °C) 25% aqueous solution of ammonium chloride.[6]
-
Extraction : The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.
-
Washing & Drying : The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Concentration & Purification : The solvent is removed under reduced pressure (in vacuo) to yield the crude product, which is then purified by crystallization, typically from diisopropyl ether, to afford the final product as a pale yellow solid with a yield of 85-90%.[6]
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC) : This is the primary method for assessing the purity of the final product and raw materials. A typical quality standard requires a purity of ≥ 98.0%.[7]
-
Spectroscopy :
-
¹H NMR : The proton NMR spectrum is used for structural confirmation. Expected signals would include triplets and sextets for the propyl group, two singlets for the non-equivalent methyls of the hydroxy-methylethyl group, a quartet and triplet for the ethyl ester, and a broad singlet for the N-H proton of the imidazole ring.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound (240.3 g/mol ), confirming its elemental composition.[10]
-
Infrared (IR) Spectroscopy : Would show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the imidazole, C=O stretch of the ester, and C-N stretches of the ring.
-
Significance in Drug Development
The primary application of these derivatives is their role as a sophisticated intermediate in the synthesis of sartan-class antihypertensive drugs.
The synthesis of Olmesartan involves the N-alkylation of the imidazole intermediate followed by several other transformations.[6] The purity of the initial 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivative is critical, as impurities such as the hydroxyl-eliminated product can be carried through the synthesis to the final API, complicating purification and potentially affecting the drug's safety and efficacy profile.[12] Therefore, robust control over the synthesis and properties of this intermediate is a cornerstone of producing high-quality Olmesartan.
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- Various Authors. (n.d.). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan.
- RJPBCS. (n.d.). Efficient Synthesis of Telmisartan: An Antihypertensive Drug.
- Asian J. Chem. (n.d.). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.
- Scholars Research Library. (n.d.). Alternative Synthesis of Telmisartan via Suzuki Coupling.
- Unknown Source. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-Imidazole-5-carboxylic acid ethyl ester.
- Beilstein Journals. (2010, March 11). Efficient and improved synthesis of Telmisartan.
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- PubChem. (n.d.). 2-Imidazoline, 2-propyl-.
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- ChemicalBook. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-acetyl.
- Alfa Chemistry. (n.d.). CAS 144689-93-0 Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.
- PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate.
- Wikipedia. (n.d.). Imidazole.
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